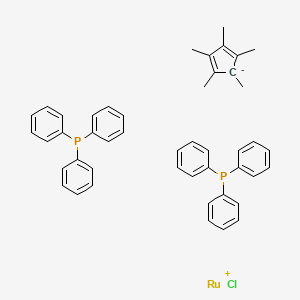

Cp*RuCl(PPh3)2

Description

Significance and Role of Ruthenium Half-Sandwich Complexes in Catalysis

Ruthenium half-sandwich complexes, a class of organometallic compounds to which [Cp*RuCl(PPh₃)₂] belongs, are distinguished by a central ruthenium atom bonded to a single cyclopentadienyl (B1206354) (Cp) or a substituted cyclopentadienyl ligand, along with other ligands. rsc.orgamazon.com This structural motif imparts a unique combination of stability and reactivity, making them exceptional catalysts for a wide array of organic reactions. amazon.comresearchgate.net

These complexes are instrumental in various catalytic processes, including transfer hydrogenation, where they facilitate the reduction of ketones and aldehydes to alcohols. amazon.comresearchgate.net They also play a crucial role in olefination reactions, converting carbonyl compounds into alkenes. acs.org The electronic and steric properties of the ligands attached to the ruthenium center can be systematically modified, allowing for fine-tuning of the catalyst's activity and selectivity for specific applications. acs.orgresearchgate.net The versatility and tunability of ruthenium half-sandwich complexes have established them as a cornerstone of modern catalytic chemistry, with applications spanning from fine chemical synthesis to materials science. rsc.orgamazon.com

Historical Context of Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) Development

The development of Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) is rooted in the broader exploration of cyclopentadienyl metal complexes. The synthesis of its close analog, Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II) (RuCl(PPh₃)₂(C₅H₅)), was first reported in 1969. wikipedia.org This earlier compound was prepared by reacting dichlorotris(triphenylphosphine)ruthenium(II) with cyclopentadiene (B3395910). wikipedia.org

The subsequent development of the pentamethylcyclopentadienyl (Cp) derivative, [CpRuCl(PPh₃)₂], was driven by the desire for catalysts with enhanced stability and solubility. The five methyl groups on the Cp ligand increase the electron-donating ability and steric bulk compared to the unsubstituted Cp ligand, which often leads to more active and selective catalysts. researchgate.net While the precise first synthesis of [CpRuCl(PPh₃)₂] is not detailed in the provided results, its emergence is a logical progression in the field, building upon the established chemistry of related ruthenium half-sandwich complexes.

Scope and Academic Relevance of Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) Research

The academic and industrial interest in [Cp*RuCl(PPh₃)₂] stems from its remarkable catalytic versatility. A significant area of research has been its application in "click chemistry," specifically in the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). researchgate.netnih.gov This reaction regioselectively produces 1,5-disubstituted 1,2,3-triazoles, a different isomer than what is typically obtained with copper-catalyzed reactions. nih.govsamaterials.com This alternative regioselectivity is highly valuable for the synthesis of complex organic molecules and has expanded the toolkit of synthetic chemists. researchgate.netacs.org

Furthermore, [CpRuCl(PPh₃)₂] has proven to be an effective catalyst for living radical polymerization, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netsamaterials.comfujifilm.com Its catalytic activity extends to various other transformations, including the olefination of aldehydes and ketones, and it serves as a precursor for the synthesis of other reactive ruthenium complexes. acs.orgacs.orgresearchgate.net The ongoing research into [CpRuCl(PPh₃)₂] continues to uncover new catalytic applications and provide deeper insights into the mechanisms of organometallic catalysis. acs.orgacs.org

Interactive Data Tables

Table 1: Properties of Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II)

| Property | Value |

| CAS Number | 92361-49-4 |

| Molecular Formula | C₄₆H₄₅ClP₂Ru |

| Molecular Weight | 796.32 g/mol |

| Appearance | Yellow-brown powder |

| Melting Point | 128 °C (decomposes) |

| Solubility | Soluble in chloroform (B151607), dichloromethane, and acetone |

Data sourced from references sigmaaldrich.comwikipedia.orgsamaterials.comchemicalbook.comstrem.com.

Table 2: Key Catalytic Applications of [Cp*RuCl(PPh₃)₂]

| Reaction Type | Description | Key Findings |

| Azide-Alkyne Cycloaddition (RuAAC) | Catalyzes the reaction between organic azides and alkynes to form 1,2,3-triazoles. | Highly regioselective for the 1,5-disubstituted isomer. Effective for both terminal and internal alkynes. researchgate.netnih.govsamaterials.comacs.orgrsc.org |

| Living Radical Polymerization | Initiates the controlled polymerization of various monomers. | Produces polymers with well-defined molecular weights and narrow polydispersity. researchgate.netsamaterials.comfujifilm.com |

| Aldehyde Olefination | Catalyzes the conversion of aldehydes to alkenes. | Highly active and displays high E-selectivity. acs.org |

| Ketone Olefination | Catalyzes the conversion of ketones to alkenes. | Requires a co-catalyst such as benzoic acid. acs.org |

Table 3: Comparison of Related Ruthenium Half-Sandwich Complexes

| Compound | Key Feature | Common Catalytic Application |

| [CpRuCl(PPh₃)₂] | Pentamethylcyclopentadienyl ligand | Azide-alkyne cycloaddition, living radical polymerization. researchgate.netresearchgate.netnih.govsamaterials.com |

| [CpRuCl(PPh₃)₂] | Unsubstituted cyclopentadienyl ligand | Isomerization of allylic alcohols. wikipedia.org |

| [CpRuCl(COD)] | Cyclooctadiene (COD) ligand | Azide-alkyne cycloaddition. acs.org |

| [Cp*RuCl(NBD)] | Norbornadiene (NBD) ligand | Azide-alkyne cycloaddition. acs.org |

Properties

IUPAC Name |

chlororuthenium(1+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;triphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.C10H15.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-7(2)9(4)10(5)8(6)3;;/h2*1-15H;1-5H3;1H;/q;;-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWRJPOOFGXEKF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H45ClP2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746198 | |

| Record name | Chlororuthenium(1+) 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide--triphenylphosphane (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

796.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92361-49-4 | |

| Record name | Chlororuthenium(1+) 1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-ide--triphenylphosphane (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Chloro Pentamethylcyclopentadienyl Bis Triphenylphosphine Ruthenium Ii

Established Synthesis Routes to Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II)

The primary and most widely adopted synthesis of Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) involves a one-pot reaction. This method entails heating a mixture of ruthenium(III) chloride hydrate (B1144303) (RuCl3·xH2O), triphenylphosphine (B44618) (PPh3), and pentamethylcyclopentadiene (Cp*H). wikipedia.org The reaction is typically carried out in an alcohol solvent, such as ethanol (B145695).

Another synthetic approach involves the reaction of the dimeric ruthenium complex, [CpRuCl2]n, with an excess of triphenylphosphine. researchgate.net This method also yields the desired CpRuCl(PPh3)2 complex. The choice of the synthetic route can be influenced by the availability of starting materials and the desired scale of the reaction.

Precursor Compounds for Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) Synthesis

The synthesis of Cp*RuCl(PPh3)2 relies on several key precursor compounds. The primary source of ruthenium is typically ruthenium(III) chloride hydrate, a readily available and commonly used starting material in ruthenium chemistry. wikipedia.org

The pentamethylcyclopentadienyl (Cp) ligand is introduced using pentamethylcyclopentadiene (CpH). The triphenylphosphine (PPh3) ligands, which are crucial for the stability and reactivity of the final complex, are sourced from commercially available triphenylphosphine.

For alternative synthetic routes, precursors such as the chloro-bridged dimer [Cp*RuCl2]n can be utilized. researchgate.net This dimer is itself synthesized from ruthenium trichloride (B1173362) and pentamethylcyclopentadiene.

Derivatization Strategies and Ligand Exchange Reactions

The reactivity of this compound allows for a wide range of derivatization reactions, enabling the fine-tuning of its steric and electronic properties for specific applications. These modifications primarily involve the substitution of the phosphine (B1218219), cyclopentadienyl (B1206354), and chloride ligands.

Phosphine Ligand Modifications

The triphenylphosphine ligands in CpRuCl(PPh3)2 can be substituted by other phosphine ligands. The kinetics of these substitution reactions have been studied, and they generally proceed through a dissociative mechanism. rsc.org For instance, reaction with trimethylphosphine (B1194731) (PMe3) leads to the formation of CpRuCl(PMe3)2. rsc.org The exchange can also be partial, yielding mixed phosphine complexes like [Ru(Cp)Cl(PMe3)(PPh3)]. thieme-connect.de The use of bidentate phosphine ligands, such as 1,2-bis(diisopropylphosphino)ethane (B1582187) (dippe), can lead to complexes like [Ru(C5Me5)Cl(dippe)]. researchgate.net

Cyclopentadienyl Ligand Variations

While direct modification of the pentamethylcyclopentadienyl (Cp*) ligand is less common, analogous complexes with different cyclopentadienyl-type ligands can be synthesized. For example, the parent complex, Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II) (CpRuCl(PPh3)2), is synthesized using cyclopentadiene (B3395910) instead of pentamethylcyclopentadiene. wikipedia.org Similarly, complexes with tetramethylcyclopentadienyl ligands, such as [RuCl(η⁵-C₅Me₄H)(PPh₃)₂], have also been prepared. acs.org These variations allow for a systematic study of the influence of the cyclopentadienyl ligand's electronic and steric properties on the complex's reactivity.

Formation of Hydrido and Carbonyl Derivatives

The chloride ligand in CpRuCl(PPh3)2 can be replaced to form various derivatives. Reaction with a suitable hydride source, such as sodium borohydride (B1222165) (NaBH4) in the presence of a carbonyl source, can lead to the formation of hydrido carbonyl derivatives. researchgate.net For example, carbonylation of related 16-electron complexes CpRuCl(PR3) followed by reaction with NaBH4 yields CpRuH(CO)(PR3). researchgate.net Direct reaction of CpRuCl2(PR3) with LiBHEt3 can produce trihydrido derivatives like Cp*RuH3(PR3). researchgate.net

N-Heterocyclic Carbene (NHC) Ligand Incorporation

N-Heterocyclic carbenes (NHCs) have emerged as important ligands in organometallic chemistry, often serving as alternatives to phosphines. nih.gov In CpRuCl(PPh3)2, one or both of the triphenylphosphine ligands can be replaced by NHC ligands. organic-chemistry.org This substitution leads to the formation of complexes such as [CpRu(NHC)Cl(PPh3)] or [CpRu(NHC)2Cl]. The synthesis of these NHC-containing complexes, for instance [Cp(IPr)RuCl], allows for the exploration of their catalytic activities in various transformations. rsc.orgrsc.org The steric and electronic properties of the NHC ligand can be readily tuned, offering a powerful tool for catalyst design. organic-chemistry.org

Stannyl (B1234572) and Other Metal-Containing Derivatives

The reactivity of the Ru-Cl bond in Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II), this compound, and its analogues provides a direct pathway to the synthesis of a variety of organometallic derivatives featuring bonds between ruthenium and other metals, notably tin (stannyl derivatives) and various transition metals. These synthetic methodologies typically involve the reaction of the ruthenium chloride precursor with appropriate metal-containing nucleophiles or insertion reactions.

Stannyl Derivatives

The synthesis of ruthenium-stannyl complexes often proceeds via the insertion of tin(II) chloride into the ruthenium-chlorine bond, followed by substitution of the chloride atoms on the tin. While much of the detailed research has been conducted on related cyclopentadienyl (Cp) and indenyl (Ind) systems, the principles are applicable to the pentamethylcyclopentadienyl (Cp*) analogue.

A primary route involves the reaction of a chloro-ruthenium complex with tin(II) chloride dihydrate (SnCl2·2H2O). This reaction leads to the formation of a trichlorostannyl complex. researchgate.netunive.it For instance, treatment of complexes of the type [RuCl(Cp')L] (where Cp' can be Cp, Cp*, or Ind, and L is a phosphine-based ligand) with an excess of SnCl2·2H2O in ethanol yields the corresponding trichlorostannyl derivatives, [Ru(SnCl3)(Cp')L]. researchgate.netunive.it These trichlorostannyl compounds are valuable intermediates for accessing a wider range of stannyl derivatives. unive.it

The reactivity of the Sn-Cl bonds in the [Ru(SnCl3)(Cp')L] complexes allows for their conversion into other stannyl derivatives: unive.itresearchgate.net

Trihydridostannyl Complexes: Treatment of the trichlorostannyl precursors with reducing agents like sodium borohydride (NaBH4) in ethanol results in the formation of trihydridostannyl derivatives, [Ru(SnH3)(Cp')L]. researchgate.netunive.it

Trimethylstannyl Complexes: Reaction with organometallic reagents such as methylmagnesium bromide (MgBrMe) can substitute the chloro ligands with alkyl groups, yielding trimethylstannyl complexes like Ru(SnMe3)(Cp')L. researchgate.netunive.it

Alkynylstannyl Complexes: The use of lithium acetylides, for example, LiC≡CPh, allows for the synthesis of trialkynylstannyl compounds, such as [Ru{Sn(C≡CPh)3}(Cp')L]. researchgate.netunive.it

Other Derivatives: Further reactions of the trihydridostannyl complexes can lead to trivinylstannyl or trihydroxostannyl derivatives through reactions with specific alkynes or water, respectively. researchgate.net

The synthesis of these derivatives starting from a trichlorostannyl precursor is summarized in the table below.

Table 1: Synthesis of Stannyl Derivatives from Trichlorostannyl Ruthenium Complexes

| Precursor Complex | Reagent | Resulting Derivative Type | Example Product Formula | Citation(s) |

|---|---|---|---|---|

| [Ru(SnCl3)(Cp')L] | NaBH4 | Trihydridostannyl | [Ru(SnH3)(Cp')L] | researchgate.net, unive.it |

| [Ru(SnCl3)(Cp')L] | MgBrMe | Trimethylstannyl | Ru(SnMe3)(Cp')L | researchgate.net, unive.it |

| [Ru(SnCl3)(Cp')L] | LiC≡CPh | Trialkynylstannyl | [Ru{Sn(C≡CPh)3}(Cp')L] | researchgate.net, unive.it |

| [Ru(SnH3)(Cp')L] | HC≡CCOOR | Trivinylstannyl | RuSn{C(COOR)=CH2}3L | researchgate.net |

| [Ru(SnH3)(Cp')L] | H2O | Trihydroxostannyl | RuSn(OH)3L | researchgate.net |

Other Metal-Containing Derivatives

The versatility of this compound and related precursors extends to the formation of heterobimetallic complexes containing other metal centers such as palladium, platinum, gold, and copper. capes.gov.br These syntheses often utilize precursor complexes where one of the triphenylphosphine ligands is replaced by a chelating diphosphine ligand, which can then coordinate to a second metal center.

A common strategy involves preparing a ruthenium complex with a dangling phosphine ligand, such as CpRu(PPh3)(η¹-Ph2PQPPh2)X (where Q is a linker like CH2 and X is a halide), which then reacts with a second metal salt. capes.gov.br For example, reactions of such precursors with Pd(COD)Cl2, Pt(COD)Cl2, or AuCl can yield heterobimetallic complexes where the two metal centers are bridged by both the diphosphine ligand and a halide. capes.gov.br

Another approach involves the reaction of ruthenium alkynyl complexes with other metal fragments. rsc.orgadelaide.edu.au For instance, a tricyanovinylalkynyl ruthenium complex, formed from the reaction of a ruthenium ethynyl (B1212043) complex with tetracyanoethene, can coordinate to a second metal center through one of its nitrile groups to form homo- and hetero-metallic derivatives. rsc.org

Furthermore, direct salt metathesis reactions of cyclometalated ruthenium hydrides with metal alkyls can lead to heterobimetallic complexes. For example, the reaction of [Ru(PPh3)(C6H4PPh2)2H][Li(THF)2] with SnMe3Cl forms a Ru-Sn bimetallic complex. acs.org A similar reaction with AlMe2Cl leads to a Ru-Al complex. acs.org These reactions demonstrate the potential to form direct bonds between ruthenium and main group metals. acs.org

Table 2: Examples of Heterobimetallic Complexes Derived from Ruthenium Precursors

| Ruthenium Precursor Type | Second Metal Reagent | Resulting Bimetallic Core | Example Product Formula | Citation(s) |

|---|---|---|---|---|

| CpRu(PPh3)(η¹-dppm)X | Pd(COD)Cl2 | Ru-(μ-dppm)(μ-X)-Pd | Cp(PPh3)Ru(μ-X)(μ-dppm)PdCl2 | capes.gov.br, |

| CpRu(PPh3)(η¹-dppm)X | Pt(COD)Cl2 | Ru-(μ-dppm)(μ-X)-Pt | Cp(PPh3)Ru(μ-X)(μ-dppm)PtCl2 | capes.gov.br, |

| CpRu(PPh3)(η¹-dppm)X | AuCl | Ru-(μ-dppm)-Au | Cp(PPh3)RuX(μ-dppm)AuCl | capes.gov.br, |

| CpRu(PPh3)(η¹-dppm)I | CuI | Ru-(μ-dppm)(μ-I)-Cu | Cp(PPh3)Ru(μ-I)(μ-dppm)CuI | capes.gov.br |

| [Ru(PPh3)(C6H4PPh2)2H][Li(THF)2] | AlMe2Cl | Ru-Al | [Ru(C6H4PPh2)2{PPh2C6H4AlMe(THF)}H] | acs.org |

| [Ru(PPh3)(C6H4PPh2)2H][Li(THF)2] | SnMe3Cl | Ru-Sn | [Ru(PPh3)(C6H4PPh2)(PPh2C6H4SnMe2)] | acs.org |

Compound Index

Table 3: List of Chemical Compounds

| Compound Name | Formula |

|---|---|

| Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) | This compound |

| Tin(II) chloride dihydrate | SnCl2·2H2O |

| Trichlorostannyl Ruthenium Complex | [Ru(SnCl3)(Cp')L] |

| Sodium borohydride | NaBH4 |

| Trihydridostannyl Ruthenium Complex | [Ru(SnH3)(Cp')L] |

| Methylmagnesium bromide | MgBrMe |

| Trimethylstannyl Ruthenium Complex | Ru(SnMe3)(Cp')L |

| Lithium phenylacetylide | LiC≡CPh |

| Trialkynylstannyl Ruthenium Complex | [Ru{Sn(C≡CPh)3}(Cp')L] |

| Trivinylstannyl Ruthenium Complex | RuSn{C(COOR)=CH2}3L |

| Trihydroxostannyl Ruthenium Complex | RuSn(OH)3L |

| Dichloro(1,5-cyclooctadiene)palladium(II) | Pd(COD)Cl2 |

| Dichloro(1,5-cyclooctadiene)platinum(II) | Pt(COD)Cl2 |

| Gold(I) chloride | AuCl |

| Copper(I) iodide | CuI |

| Ruthenium-Palladium Heterobimetallic Complex | Cp(PPh3)Ru(μ-X)(μ-dppm)PdCl2 |

| Ruthenium-Platinum Heterobimetallic Complex | Cp(PPh3)Ru(μ-X)(μ-dppm)PtCl2 |

| Ruthenium-Gold Heterobimetallic Complex | Cp(PPh3)RuX(μ-dppm)AuCl |

| Ruthenium-Copper Heterobimetallic Complex | Cp(PPh3)Ru(μ-I)(μ-dppm)CuI |

| Ruthenium-Aluminum Heterobimetallic Complex | [Ru(C6H4PPh2)2{PPh2C6H4AlMe(THF)}H] |

| Ruthenium-Tin Heterobimetallic Complex | [Ru(PPh3)(C6H4PPh2)(PPh2C6H4SnMe2)] |

| Tetracyanoethene | TCNE |

| Dimethylaluminum chloride | AlMe2Cl |

| Trimethyltin chloride | SnMe3Cl |

Advanced Spectroscopic and Structural Elucidation of Chloro Pentamethylcyclopentadienyl Bis Triphenylphosphine Ruthenium Ii and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Cp*RuCl(PPh₃)₂ in solution. By analyzing the spectra of different nuclei, such as ¹H, ³¹P, and ¹³C, detailed information about the molecular framework and the electronic environment of the atoms can be obtained.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of CpRuCl(PPh₃)₂, the pentamethylcyclopentadienyl (Cp) ligand exhibits a characteristic singlet for the methyl protons. The chemical shift of this peak provides insight into the electronic environment of the Cp* ring. The protons of the triphenylphosphine (B44618) (PPh₃) ligands typically appear as a complex multiplet in the aromatic region of the spectrum. For derivatives of Cp*RuCl(PPh₃)₂, changes in the chemical shifts and coupling patterns of these protons can indicate substitution at the ruthenium center or modification of the ligands.

| Proton (¹H) NMR Data | |

| Assignment | Chemical Shift (δ, ppm) |

| Cp* (CH₃) | Varies with derivative |

| PPh₃ (aromatic) | Multiplet |

Phosphorus (³¹P) NMR Spectroscopic Characterization (including Solid-State CP/MAS NMR)

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds like CpRuCl(PPh₃)₂. In solution, the two chemically equivalent triphenylphosphine ligands typically give rise to a single resonance in the ³¹P{¹H} NMR spectrum. The chemical shift of this signal is sensitive to the nature of the other ligands attached to the ruthenium atom. For instance, the ³¹P NMR signal for CpRuCl(PPh₃)₂ is distinct from that of its derivatives where the chloride or a phosphine (B1218219) ligand has been substituted. scielo.br

Solid-state Cross-Polarization/Magic Angle Spinning (CP/MAS) ³¹P NMR spectroscopy provides valuable information about the structure of these complexes in the solid state. acs.org This technique can reveal details about the local environment of the phosphorus atoms, including the presence of different crystalline forms or conformers.

| Phosphorus (³¹P) NMR Data | |

| Compound | Chemical Shift (δ, ppm) |

| Cp*RuCl(PPh₃)₂ | Specific to conditions |

| Derivatives | Varies |

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum of CpRuCl(PPh₃)₂ provides further structural confirmation. Key resonances include those for the methyl carbons and the quaternary carbons of the Cp ligand, as well as the various carbons of the triphenylphosphine ligands (ipso, ortho, meta, and para). The coupling between the phosphorus and carbon atoms (J-coupling) can often be observed, providing additional structural insights.

| Carbon (¹³C) NMR Data | |

| Assignment | Chemical Shift (δ, ppm) |

| Cp* (CH₃) | Varies |

| Cp* (quaternary C) | Varies |

| PPh₃ (ipso-C) | Varies |

| PPh₃ (ortho-C) | Varies |

| PPh₃ (meta-C) | Varies |

| PPh₃ (para-C) | Varies |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a useful technique for identifying the functional groups present in a molecule. In the context of CpRuCl(PPh₃)₂ and its derivatives, IR spectroscopy can be used to observe the characteristic vibrational modes of the Cp, PPh₃, and other ligands. For example, the Ru-Cl stretching frequency can provide information about the nature of the metal-halogen bond. In derivatives where other ligands such as carbon monoxide (CO) or nitrosyl (NO) are present, their characteristic stretching frequencies in the IR spectrum are highly diagnostic. nih.govuni-muenchen.de

| Infrared (IR) Spectroscopy Data | |

| Vibrational Mode | Frequency (cm⁻¹) |

| Ru-Cl stretch | Specific to compound |

| C-H stretches (Cp* and PPh₃) | ~2900-3100 |

| Aromatic C=C stretches (PPh₃) | ~1430-1600 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is employed to determine the molecular weight of Cp*RuCl(PPh₃)₂ and to elucidate the fragmentation patterns of the molecule. researchgate.net Techniques such as Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) are often used for organometallic complexes. The mass spectrum will show a molecular ion peak corresponding to the mass of the intact molecule, and fragmentation peaks can provide evidence for the loss of ligands such as chloride or triphenylphosphine. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the complex.

| Mass Spectrometry Data | |

| Technique | Observation |

| ESI-MS / FAB-MS | Molecular ion peak (M⁺) |

| HRMS | Exact mass for elemental composition confirmation |

| Fragmentation | Peaks corresponding to loss of ligands (e.g., [M-Cl]⁺, [M-PPh₃]⁺) |

| X-ray Crystallography Data for CpRuCl(PPh₃)₂ | |

| Parameter | Value |

| Crystal System | Varies with polymorph |

| Space Group | Varies with polymorph |

| Ru-Cl bond length | ~2.4-2.5 Å |

| Ru-P bond lengths | ~2.3-2.4 Å |

| Ru-C(Cp) bond lengths | ~2.1-2.2 Å |

| P-Ru-P angle | Varies |

| Cl-Ru-P angles | Varies |

Electrochemical Characterization

The electrochemical behavior of half-sandwich ruthenium complexes is a critical aspect of their characterization, providing information on the accessibility of different oxidation states. This is typically investigated using techniques like cyclic voltammetry.

Cyclic voltammetry (CV) is an essential technique for probing the redox properties of metal complexes. For compounds analogous to Cp*RuCl(PPh₃)₂, a primary focus is the one-electron oxidation of the ruthenium center from Ru(II) to Ru(III).

While specific CV data for CpRuCl(PPh₃)₂ is scarce, studies on its direct analogues offer valuable comparative data. The non-methylated cyclopentadienyl (B1206354) complex, CpRuCl(PPh₃)₂ , exhibits a Ru(II)/Ru(III) oxidation wave at approximately +0.87 V versus the Normal Hydrogen Electrode (NHE). ufl.edu The indenyl analogue, [RuCl(η⁵-C₉H⧿)(PPh₃)₂] , undergoes a reversible one-electron oxidation at a half-wave potential (E₁⸝₂) of +0.69 V (vs. Ag/AgCl). acs.org This complex also shows an irreversible reduction at a peak potential (Eₚ) of -1.81 V. acs.org The difference in oxidation potentials reflects the varying electronic effects of the Cp and indenyl ligands. Given the strong electron-donating nature of the Cp ligand, it is anticipated that the oxidation potential for Cp*RuCl(PPh₃)₂ would be even lower (less positive) than that of its Cp and indenyl counterparts.

| Compound | Redox Couple | Potential (V) | Reference Electrode | Characteristics | Citation |

|---|---|---|---|---|---|

| [RuCl(η⁵-C₉H₇)(PPh₃)₂] (Indenyl Analogue) | Ru(II)/Ru(III) | +0.69 (E₁⸝₂) | Ag/AgCl | Reversible, one-electron | acs.org |

| CpRuCl(PPh₃)₂ (Cp Analogue) | Ru(II)/Ru(III) | +0.87 | NHE | - | ufl.edu |

| [RuCl(η⁵-C₉H₇)(PPh₃)₂] (Indenyl Analogue) | Reduction | -1.81 (Eₚ) | Ag/AgCl | Irreversible | acs.org |

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the spectral properties of species generated at electrodes. This provides direct information on the electronic and molecular structure of different oxidation states.

Infrared (IR) Spectroelectrochemistry: IR spectroelectrochemistry is particularly useful for observing changes in the vibrational frequencies of ligands upon oxidation or reduction of the metal center. For derivatives of CpRuCl(PPh₃)₂, such as acetylide or carbonyl complexes, the stretching frequencies of the C≡C or C≡O bonds are sensitive probes of the electron density at the ruthenium center. researchgate.netd-nb.info Upon oxidation from Ru(II) to the more electrophilic Ru(III), there is less electron density available for back-bonding to π-acceptor ligands. This results in a strengthening of the C≡C or C≡O bonds and a shift of their corresponding ν(C≡C) or ν(CO) bands to higher wavenumbers (a blue shift). d-nb.info For the parent compound, CpRuCl(PPh₃)₂, one would expect changes in the Ru-Cl and Ru-P vibrational modes upon oxidation, though these are often more complex to analyze than the sharp, intense bands of ligands like CO or C≡CR.

UV-Vis-NIR Spectroelectrochemistry: This technique monitors changes in the electronic absorption spectrum of a compound as its oxidation state is changed electrochemically. For ruthenium(II) complexes, the UV-Vis spectrum is often characterized by metal-to-ligand charge transfer (MLCT) bands. Upon oxidation to Ru(III), these bands typically bleach and new absorptions may appear. d-nb.inforesearchgate.net In studies of related ruthenium acetylide complexes, oxidation leads to the disappearance of the neutral species' absorption bands and the appearance of new, often lower-energy, bands associated with the radical cation. d-nb.inforesearchgate.net For instance, in the oxidation of a related ruthenium-amine complex, the strong absorption band near 310 nm is replaced by a new feature at higher energy (ca. 280 nm). d-nb.info These changes provide insight into the electronic structure of the oxidized species.

| Technique | Observation upon Oxidation (Ru(II) → Ru(III)) | Affected Ligand/Moiety | General Principle | Citation |

|---|---|---|---|---|

| IR Spectroelectrochemistry | Blue-shift (increase in cm⁻¹) of stretching frequency | π-acceptor ligands (e.g., CO, C≡CR in derivatives) | Decreased metal-to-ligand back-bonding | d-nb.info |

| UV-Vis-NIR Spectroelectrochemistry | Bleaching of Ru(II) MLCT bands and appearance of new absorptions | Ruthenium Center and Ligands | Change in electronic structure upon electron removal | d-nb.inforesearchgate.net |

Catalytic Applications of Chloro Pentamethylcyclopentadienyl Bis Triphenylphosphine Ruthenium Ii and Its Congeners

Catalysis in Polymerization Reactions

The catalytic prowess of Cp*RuCl(PPh₃)₂ extends significantly to the field of polymer chemistry, particularly in controlled radical polymerization techniques. These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.

Living Radical Polymerization (LRP) of Vinyl Monomers

Cp*RuCl(PPh₃)₂ has been identified as a versatile catalyst for the living radical polymerization of several vinyl monomers, including methacrylates, acrylates, and styrene (B11656). researchgate.net This process often requires an additive, such as aluminum isopropoxide (Al(O-i-Pr)₃), to proceed effectively. researchgate.net The resulting polymers exhibit a linear increase in number-average molecular weight (M_n) with monomer conversion, a key characteristic of a living polymerization. Furthermore, the polymers produced possess very narrow molecular weight distributions, often with a polydispersity index (M_w/M_n) below 1.1. researchgate.net The choice of initiator, typically an alkyl halide (R-X), is crucial and varies depending on the monomer being polymerized. For instance, effective initiators include those with a chlorine atom (X=Cl) for methyl methacrylate (B99206) (MMA), both chlorine and bromine (X=Cl, Br) for styrene, and chlorine, bromine, or iodine (X=Cl, Br, I) for methyl acrylate (B77674) (MA). researchgate.net

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a prominent type of controlled radical polymerization where Cp*RuCl(PPh₃)₂ and its analogs have demonstrated significant catalytic activity. acs.orgscielo.br In ATRP, the ruthenium complex reversibly activates a dormant polymer chain (terminated with a halogen atom) to generate a growing radical, thereby controlling the polymerization process.

The catalytic activity of half-metallocene ruthenium(II) complexes in the ATRP of methyl methacrylate (MMA) has been shown to correlate with the electronic properties of the cyclopentadienyl (B1206354) ligand. The activity increases in the order: Ru(Cp)Cl(PPh₃)₂ < Ru(Ind)Cl(PPh₃)₂ < Ru(Cp*)Cl(PPh₃)₂. acs.orgcmu.edu This trend corresponds to the decreasing redox potential of the complex, indicating that more electron-donating ligands on the ruthenium center enhance the polymerization rate. acs.orgcmu.edu

In the ATRP of styrene, CpRuCl(PPh₃)₂ also serves as an effective catalyst. scielo.br Kinetic studies have revealed that the molecular weights of the resulting polystyrene increase linearly with monomer conversion. scielo.br A comparative study with a related catalyst, CpRuCl[P(4-CF₃-C₆H₄)₃]₂, which possesses electron-withdrawing phosphine (B1218219) ligands, showed that Cp*RuCl(PPh₃)₂ promotes a higher rate of polymerization. This is attributed to the better electron-donating properties of the triphenylphosphine (B44618) ligand compared to the fluorinated phosphine ligand. scielo.br

| Catalyst | Monomer | Key Findings |

| CpRuCl(PPh₃)₂ | Styrene | Molecular weights increase linearly with conversion. Higher polymerization rate compared to catalysts with electron-withdrawing phosphine ligands. scielo.br |

| CpRuCl(PPh₃)₂ | Methyl Methacrylate | Part of a series showing catalytic activity increases with more electron-donating cyclopentadienyl ligands. acs.orgcmu.edu |

Catalysis in Azide-Alkyne Cycloaddition (RuAAC)

The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a powerful "click chemistry" reaction that provides access to 1,2,3-triazole heterocycles. researchgate.netacs.orgresearchgate.net Unlike the more common copper-catalyzed variant (CuAAC) which yields 1,4-disubstituted triazoles, RuAAC, particularly with [CpRuCl] catalysts like CpRuCl(PPh₃)₂, offers complementary and highly regioselective synthesis of 1,5-disubstituted triazoles. researchgate.netnih.govresearchgate.net

Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

Cp*RuCl(PPh₃)₂ is a highly effective catalyst for the reaction between organic azides and terminal alkynes, leading exclusively to the formation of 1,5-disubstituted 1,2,3-triazoles. nih.govsamaterials.comthieme-connect.de This high regioselectivity is a hallmark of the RuAAC reaction. organic-chemistry.orgacs.org The reaction is robust and tolerates a wide array of functional groups on both the azide (B81097) and alkyne substrates, including halides, alcohols, ethers, esters, and amines. acs.org Typically, the reaction is carried out using 1-5 mol% of the catalyst in solvents like benzene (B151609), toluene (B28343), or THF, at temperatures ranging from ambient to 80 °C. acs.orgacs.org Primary and secondary azides react efficiently, while tertiary azides show significantly lower reactivity. organic-chemistry.orgacs.org

| Reactants | Catalyst | Product | Regioselectivity |

| Benzyl azide + Phenylacetylene | Cp*RuCl(PPh₃)₂ | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | 1,5-disubstituted nih.gov |

| Various primary/secondary azides + terminal alkynes | CpRuCl(PPh₃)₂ or CpRuCl(COD) | 1,5-disubstituted 1,2,3-triazoles | Exclusively 1,5-isomer organic-chemistry.orgacs.org |

Application with Internal Alkynes for Fully Substituted Triazoles

A significant advantage of RuAAC over CuAAC is its ability to effectively catalyze the cycloaddition of azides with internal alkynes, providing access to 1,4,5-trisubstituted (fully substituted) 1,2,3-triazoles. nih.govresearchgate.netorganic-chemistry.org CpRuCl(PPh₃)₂ and its congener CpRuCl(COD) are both active in promoting these reactions. organic-chemistry.orgacs.org The regioselectivity with unsymmetrical internal alkynes is influenced by both electronic and steric factors of the alkyne substituents. thieme-connect.denih.gov For instance, reactions involving acyl-substituted internal alkynes often proceed with complete regioselectivity, whereas dialkyl or alkyl-aryl substituted alkynes may yield mixtures of regioisomers. acs.org Propargyl alcohols and amines also tend to react with high regioselectivity. acs.org

Influence of Substrate Steric Hindrance on Regioselectivity

The steric properties of the substrates, particularly the azide, play a crucial role in the outcome of the RuAAC reaction. thieme-connect.de Generally, the reaction is more sensitive to steric hindrance on the azide than on the alkyne. acs.orgthieme-connect.de Primary azides react faster than secondary azides, which in turn are more reactive than tertiary azides. acs.orgthieme-connect.de

Interestingly, extreme steric hindrance on the azide can lead to a reversal of the typical regioselectivity. In a study involving highly hindered 2,2-diaryl-2-azidoamines, the reaction with terminal alkynes catalyzed by Cp*-ruthenium complexes unexpectedly yielded 1,4-disubstituted-1,2,3-triazoles instead of the expected 1,5-isomer. rsc.orgrsc.org It is proposed that the significant steric bulk of the azide hampers the formation of the ruthenacycle intermediate that leads to the 1,5-product, causing a switch in the reaction pathway to favor the 1,4-regioisomer. rsc.orgrsc.org Reactions with azides of intermediate steric bulk can result in mixtures of both 1,4- and 1,5-regioisomers. rsc.orgrsc.org Furthermore, these highly bulky azides were found to be inactive towards internal alkynes, suggesting a mechanistic pathway that may more closely resemble that of CuAAC under these sterically demanding conditions. rsc.orgrsc.org

| Azide Steric Hindrance | Alkyne Type | Predominant Product Regioisomer |

| Low (e.g., primary azides) | Terminal | 1,5-disubstituted nih.govacs.org |

| High (e.g., 2,2-diaryl-2-azidoamines) | Terminal | 1,4-disubstituted rsc.orgrsc.org |

| Intermediate | Terminal | Mixture of 1,4- and 1,5-isomers rsc.orgrsc.org |

| High | Internal | No reaction rsc.orgrsc.org |

Solvent and Temperature Effects in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition

The efficiency and rate of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) using the complex Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II), [Cp*RuCl(PPh₃)₂], are significantly influenced by the choice of solvent and the reaction temperature. A variety of aprotic solvents are effective for this transformation, encompassing both nonpolar and polar media. Commonly used solvents include aromatic hydrocarbons like benzene and toluene, as well as ethers such as tetrahydrofuran (B95107) (THF) and dioxane. americanelements.comacs.org Polar aprotic solvents like dimethylformamide (DMF) and 1,2-dichloroethane (B1671644) are also suitable. americanelements.comrsc.org However, the reaction gives low yields and forms a higher degree of byproducts in protic solvents such as water and alcohols. acs.orgrsc.org The use of dimethyl sulfoxide (B87167) (DMSO) has also been reported as problematic, which is likely due to its ability to coordinate to the ruthenium center as a ligand. acs.org

Temperature plays a crucial role in the reaction kinetics. For the [CpRuCl(PPh₃)₂] catalyst, heating is often beneficial. It is advisable to perform the reactions at temperatures exceeding 60 °C. nih.gov Heating to a range of 60–80 °C provides a more rapid reaction. americanelements.comacs.org Nevertheless, the cycloaddition can also be conducted at ambient temperature, although this typically requires longer reaction times or higher catalyst loadings to achieve comparable conversions. americanelements.comacs.org In contrast, more reactive congeners like Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), [CpRuCl(COD)], can provide high yields at room temperature in as little as 30 minutes. americanelements.comacs.org

The choice of catalyst and conditions can be summarized based on the desired reactivity and temperature profile.

| Catalyst | Typical Temperature | Key Observations | Reference |

|---|---|---|---|

| CpRuCl(PPh₃)₂ | 60-80 °C (recommended) | Reaction is faster at elevated temperatures. Can proceed at room temperature with longer reaction times/higher loading. | americanelements.com, acs.org, nih.gov |

| CpRuCl(COD) | Room Temperature | More reactive complex; gives high yields rapidly at ambient temperature. | americanelements.com |

Olefination of Carbonyl Compounds

The complex [Cp*RuCl(PPh₃)₂] and its analogs have demonstrated significant utility as catalysts in the olefination of carbonyl compounds, providing a catalytic alternative to the classic Wittig reaction.

[CpRuCl(PPh₃)₂] is a highly active catalyst for the olefination of various aldehydes, a reaction that proceeds by utilizing diazo compounds and phosphines. researchgate.netcore.ac.uk A standout feature of this catalytic system is its ability to afford olefins with very high E-selectivity. researchgate.netresearchgate.netresearchgate.net This stereochemical control is a significant advantage, particularly in the synthesis of specific geometric isomers. For example, the reaction between aldehydes, ethyl diazoacetate, and triphenylphosphine in the presence of catalytic [CpRuCl(PPh₃)₂] yields the corresponding α,β-unsaturated esters with a strong preference for the E-isomer.

While aldehydes are readily olefinated, the olefination of ketones using this catalytic system presents a greater challenge. However, [Cp*RuCl(PPh₃)₂] has been shown to be effective for ketone olefination, notably with the addition of a cocatalyst. researchgate.netcore.ac.uk The use of benzoic acid as an additive facilitates the reaction, expanding the substrate scope of this catalytic method to include less reactive ketone carbonyls. researchgate.netresearchgate.netresearchgate.netpolimi.it

The mechanism of the [CpRuCl(PPh₃)₂]-catalyzed olefination involves the in-situ generation of a phosphorus ylide. The reaction pathway is substantiated by the isolation and characterization of a key catalytically active intermediate, the mixed carbene/phosphane ruthenium complex, CpRuCl(=CHCO₂Et)(PPh₃). researchgate.netresearchgate.netresearchgate.net This ruthenium carbene species is formed from the reaction of the catalyst with a diazo compound, such as ethyl diazoacetate. core.ac.uk Spectroscopic studies have revealed that this carbene complex subsequently reacts with a phosphine, like triphenylphosphine (PPh₃), to produce the corresponding phosphorus ylide (e.g., Ph₃P=CHCO₂Et). researchgate.netcore.ac.ukresearchgate.net This catalytically generated ylide then reacts with the aldehyde or ketone in a manner analogous to the Wittig reaction to furnish the final olefin product and regenerate a species capable of continuing the catalytic cycle. researchgate.netresearchgate.net

Ketone Olefination

Hydrogenation and Transfer Hydrogenation Catalysis

Ruthenium complexes, including half-sandwich compounds related to [Cp*RuCl(PPh₃)₂], are prominent catalysts for hydrogenation and transfer hydrogenation reactions.

While dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃], is a well-known precatalyst for the homogeneous hydrogenation of a variety of unsaturated substrates including alkenes and ketones, the specific application of [Cp*RuCl(PPh₃)₂] for this purpose is less extensively documented. rsc.orgrsc.org However, related half-sandwich ruthenium complexes are known to be active. For instance, the complex formed from the reaction of [RuCl₂(PPh₃)₃] with molecular hydrogen, hydridochlorotris(triphenylphosphine)ruthenium(II) [RuClH(PPh₃)₃], is an exceptionally active and specific catalyst for the homogeneous hydrogenation of alk-1-enes. rsc.org

In the realm of transfer hydrogenation, where hydrogen is transferred from a donor molecule like 2-propanol, various ruthenium complexes are highly efficient. researchgate.netacs.org Ruthenacycles and half-sandwich complexes containing the pentamethylcyclopentadienyl (Cp) ligand have shown high activity in the transfer hydrogenation of ketones. researchgate.net For example, cationic complexes such as [CpRu(diene)]⁺ are used for the selective hydrogenation of dienes. polimi.it While direct reports on [Cp*RuCl(PPh₃)₂] in the hydrogenation of simple alkenes are limited, the catalytic activity of its congeners suggests the potential for related transformations. The indenyl analogue, [RuCl(η⁵-indenyl)(PPh₃)₂], for instance, shows remarkable activity in the transfer hydrogenation of carbonyls, often enhanced by substitutions on the indenyl ring.

| Catalyst | Reaction Type | Substrate | Reference |

|---|---|---|---|

| RuClH(PPh₃)₃ | Homogeneous Hydrogenation | Alk-1-enes | rsc.org |

| [RuCl(η⁵-indenyl)(PPh₃)₂] | Transfer Hydrogenation | Carbonyls | |

| [Cp*Ru(diene)]⁺ X⁻ | Homogeneous Hydrogenation | Dienes (e.g., sorbic acid) | polimi.it |

Transfer Hydrogenation of Ketones and Alcohols

Transfer hydrogenation is an atom-economical method for the reduction of carbonyl compounds, typically using an alcohol like 2-propanol as the hydrogen source. While numerous ruthenium complexes are highly active in this transformation, particularly those featuring a Ru-N-H linkage, catalysts based on Ru-phosphine complexes are also effective, generally operating in the presence of a base.

Ruthenium(II) complexes bearing phosphine ligands, such as RuCl₂(PPh₃)₃, have long been known to promote the reduction of ketones with 2-propanol. polimi.it The catalytic activity of half-sandwich ruthenium complexes in transfer hydrogenation is influenced by the complete ligand sphere. For instance, ruthenium complexes with NNN tridentate ligands have been studied for the transfer hydrogenation of a broad spectrum of ketones. acs.org In one study, the complex Ru(L₁)(PPh₃)Cl₂ (where L₁ is a bipyridinol-based ligand) demonstrated a turnover frequency (TOF) of 1.16 × 10³ h⁻¹ for the reduction of acetophenone. acs.org Similarly, (η⁶-arene)ruthenium(II) complexes have been shown to be efficient catalysts for this reaction. benthamopen.com

For aryl ketones, conversions often reach over 90% in short reaction times. acs.org Aliphatic ketones, including cyclic variants like cyclopentanone (B42830) and cyclohexanone, are also readily reduced, often with excellent conversions. acs.orgbenthamopen.com The reaction typically requires a base such as KOH or an alkoxide like KOBu-t or NaO-iPr to proceed efficiently. benthamopen.comecust.edu.cn While extensive data exists for various ruthenium-phosphine systems, specific performance data for Cp*RuCl(PPh₃)₂ in the transfer hydrogenation of simple ketones is not widely detailed in comparative studies, which often focus on arene-ruthenium or other ligand systems. polimi.itbenthamopen.comecust.edu.cn

Table 1: Representative Transfer Hydrogenation of Ketones with a Ruthenium-Bipyridinol-Phosphine Complex Catalyst: Ru(L₁)(PPh₃)Cl₂ where L₁ = 6-(2,2′-bipyridin-6-ylmethyl)pyridin-2-ol Conditions: Acetophenone (2.0 mmol), Acetophenone/iPrOK/Catalyst = 200/10/1, in 2-propanol (50 mL).

| Entry | Substrate | Time (min) | Yield (%) | TOF (h⁻¹) |

| 1 | Acetophenone | 15 | 96 | 768 |

| 2 | 4-Methylacetophenone | 15 | 95 | 760 |

| 3 | 4-Methoxyacetophenone | 30 | 92 | 368 |

| 4 | Benzophenone | 30 | 93 | 372 |

| 5 | Cyclohexanone | 60 | 90 | 180 |

| Data sourced from a study on related ruthenium complexes to illustrate typical performance. acs.org |

Isomerization Reactions

Ruthenium cyclopentadienyl complexes are potent catalysts for the isomerization of unsaturated alcohols, providing atom-economical routes to valuable carbonyl compounds.

The redox isomerization of allylic alcohols to the corresponding saturated ketones or aldehydes is a well-established transformation catalyzed by ruthenium complexes. The catalyst CpRuCl(PPh₃)₂ and its analogues facilitate this reaction, which is believed to proceed through an internal redox mechanism involving the formation of a ruthenium-hydride intermediate.

Research by Trost and others has shown that while CpRuCl(PPh₃)₂ is a competent catalyst, its reactivity can be sluggish, particularly with more substituted allylic alcohols. nih.gov For example, the isomerization of 1-phenyl-2-hepten-1-ol using CpRuCl(PPh₃)₂ resulted in only a 23% yield of the corresponding ketone after 9 hours, with the major byproduct arising from elimination. nih.gov The catalytic efficiency is significantly enhanced by replacing the cyclopentadienyl (Cp) ligand with an indenyl (Ind) ligand. The indenyl ligand effect, attributed to the ease with which the indenyl group can slip from η⁵ to η³ coordination, facilitates substrate binding and accelerates the catalytic rate. The phenyl-substituted indenyl complex, (Ph-Ind)Ru(PPh₃)₂Cl, demonstrates even greater activity, capable of isomerizing a range of allylic alcohols at room temperature, a condition under which both CpRuCl(PPh₃)₂ and (Ind)Ru(PPh₃)₂Cl are inactive. nih.gov

The catalytic system's efficiency can also be boosted by generating a cationic ruthenium species. The use of additives like triethylammonium (B8662869) hexafluorophosphate (B91526) or silver salts with non-coordinating anions can promote the formation of the active cationic catalyst from the neutral chloride precursor. uu.nlutc.edu

Table 2: Comparison of Ruthenium Catalysts in Allylic Alcohol Isomerization Reaction: Isomerization of 1-Phenyl-2-hepten-1-ol

| Catalyst | Conditions | Time (h) | Yield of Ketone (%) |

| CpRuCl(PPh₃)₂ | Dioxane, reflux | 9 | 23 |

| (Ind)Ru(PPh₃)₂Cl | Dioxane, reflux | 2 | 91 |

| Data sourced from Trost et al. nih.gov |

Similar to their allylic counterparts, propargylic alcohols can undergo redox isomerization to furnish α,β-unsaturated aldehydes and ketones (enals and enones). This transformation provides a direct and atom-economical alternative to classical methods like the Meyer-Schuster rearrangement.

Ruthenium complexes of the type (Cp-scaffold)RuCl(PPh₃)₂ are effective catalysts for this process. Here again, the nature of the cyclopentadienyl scaffold plays a crucial role in catalytic activity. The indenyl complex, (Ind)RuCl(PPh₃)₂, is significantly more reactive than its cyclopentadienyl analogue, CpRuCl(PPh₃)₂. In a direct comparison for the isomerization of a terminal propargyl alcohol, the indenyl catalyst achieved full conversion in just 30 minutes, whereas the cyclopentadienyl catalyst required 4 hours. nih.gov

The reaction is often accelerated by the addition of a co-catalyst, such as indium triflate (In(OTf)₃). nih.govnih.gov The proposed mechanism involves coordination of the propargyl alcohol, followed by a 1,2-hydride shift from the carbinol carbon to the alkyne, generating a vinylruthenium intermediate. Subsequent protodemetallation releases the enal or enone product and regenerates the catalyst. nih.gov This methodology has been successfully applied in the total synthesis of complex natural products, including Leukotriene B₄. nih.gov

Table 3: Comparison of Ruthenium Catalysts in Propargylic Alcohol Isomerization Reaction: Isomerization of 2-Propyn-1-ol to Propenal

| Catalyst (5 mol%) | Co-catalyst (5 mol%) | Time | Conversion (%) |

| CpRuCl(PPh₃)₂ | InCl₃ | 4 h | >95 |

| (Ind)RuCl(PPh₃)₂ | InCl₃ | 30 min | >95 |

| Data sourced from Trost and Livingston. nih.govnih.gov |

Allylic Alcohol Isomerization

Other Significant Catalytic Transformations

Beyond isomerization, Cp*RuCl(PPh₃)₂ and its congeners catalyze a range of other important chemical reactions.

The direct addition of hydrogen chloride across a carbon-carbon triple bond is a fundamental transformation for the synthesis of vinyl chlorides. An unprecedented ruthenium-catalyzed hydrochlorination of terminal alkynes was reported using a catalyst system generated from [Cp*RuCl(cod)] and triphenylphosphine (PPh₃). nih.govdntb.gov.ua This reaction proceeds with high efficiency at room temperature and exhibits excellent regioselectivity, exclusively providing the Markovnikov addition product. nih.govresearchgate.net

The reaction is atom-economical and tolerates a variety of functional groups. Mechanistic studies suggest a stereoselective syn-addition of HCl across the alkyne, likely proceeding through a key chloro hydrido Ru(IV) intermediate. nih.govresearchgate.net This contrasts with many other metal-catalyzed hydrohalogenations and provides a powerful, direct route to a range of chloroalkenes from simple alkynes.

Table 4: Ruthenium-Catalyzed Hydrochlorination of Terminal Alkynes Catalyst: [CpRuCl(cod)] (2 mol%), PPh₃ (4 mol%). Conditions: CH₂Cl₂, HCl (1.2 equiv), Room Temperature, 1-3h.*

| Entry | Alkyne Substrate | Product | Yield (%) |

| 1 | 1-Octyne | 2-Chloro-1-octene | 94 |

| 2 | Phenylacetylene | 1-Chloro-1-phenylethene | 95 |

| 3 | 4-Ethynyltoluene | 1-Chloro-1-(p-tolyl)ethene | 96 |

| 4 | 4-Chlorophenylacetylene | 1-Chloro-1-(4-chlorophenyl)ethene | 91 |

| 5 | 3-Butyn-1-ol | 4-Chloro-3-buten-1-ol | 85 |

| Data sourced from Dérien et al. nih.gov |

The functionalization of otherwise inert C-H bonds is a major goal in modern synthetic chemistry. While ruthenium complexes are at the forefront of this field, specific examples of catalytic C-H functionalization using the precise complex Cp*RuCl(PPh₃)₂ are not as extensively documented as for other transformations. researchgate.netacs.org

However, the capacity of related complexes to interact with C-H bonds is established. Stoichiometric reactions of CpRu(PPh₃)₂Cl with toluene have been shown to produce ortho-, meta-, and para-tolyl ruthenium complexes, demonstrating that C-H bond activation is a feasible process for this system. rsc.org

In the catalytic realm, CpRuCl(PPh₃)₂ has proven to be a highly effective catalyst precursor for atom transfer radical addition (ATRA) reactions, such as the Kharasch addition of polychlorinated compounds across olefins. researchgate.net While this is not a direct C-H functionalization, it relies on the ability of the ruthenium center to mediate radical processes and activate C-X bonds. For example, the complex catalyzes the addition of CCl₄ and CHCl₃ to olefins at temperatures as low as 40°C with high efficiency. researchgate.net The related Ru(III) complex, CpRuCl₂(PPh₃), can be activated by magnesium to catalyze ATRA reactions with unprecedented turnover numbers, proceeding via a Ru(II)/Ru(III) catalytic cycle. chimia.ch These results highlight the electronic versatility of the Cp*Ru(PPh₃)ₓ framework, a key attribute for its potential application in C-H activation catalysis.

Atom Transfer Radical Addition (ATRA)

Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II), denoted as CpRuCl(PPh₃)₂, and its related congeners have emerged as exceptionally active and robust catalysts for Atom Transfer Radical Addition (ATRA) reactions. This process, a powerful method for carbon-carbon bond formation, involves the addition of a halogenated organic compound across an unsaturated bond, typically an alkene. The ruthenium half-sandwich complex CpRuCl(PPh₃)₂ has demonstrated remarkable efficacy, particularly in the addition of polychlorinated alkanes to olefins. acs.orgresearchgate.net

Research has shown that CpRuCl(PPh₃)₂ is one of the most active catalysts for the addition of carbon tetrachloride (CCl₄) to styrene, exhibiting a turnover frequency (TOF) greater than 960 h⁻¹ even at room temperature. acs.orgresearchgate.net For the addition of CCl₄ to 1-hexene, the catalyst system based on Cp complexes has achieved total turnover numbers (TTO) exceeding 80,000, underscoring its high efficiency and stability. acs.orgresearchgate.net The catalytic system is not limited to CCl₄; other substrates like chloroform (B151607) (CHCl₃) and p-toluenesulfonyl chloride (TsCl) have also been successfully added to olefins using this class of catalysts. acs.org

The catalytic cycle is generally initiated by the Ru(II) complex. In many applications, the air-stable Ru(III) precatalyst, [CpRuCl₂(PPh₃)], is used in conjunction with a reducing agent, such as magnesium powder. chimia.chresearchgate.net The role of the reducing agent is twofold: it activates the Ru(III) precatalyst to the catalytically active Ru(II) species, CpRuCl(PPh₃), and it regenerates the active Ru(II) catalyst during the reaction by reducing the Ru(III) species that accumulates, thus preventing catalyst deactivation. chimia.ch

The accepted mechanism involves the abstraction of a chlorine atom from the haloalkane (R-X) by the Ru(II) center to form a Ru(III)-Cl species and a carbon-centered radical (R•). This radical then adds to the alkene to form a new radical adduct. This adduct subsequently abstracts the chlorine atom from the Ru(III)-Cl species, yielding the final product and regenerating the active Ru(II) catalyst. chimia.chresearchgate.net For highly reactive substrates like ethyl trichloroacetate, kinetic and spectroscopic studies have revealed that the resting state of the catalyst is the Ru(III) complex and the reaction is zero-order with respect to the halogenated compound, indicating that the radical addition to the olefin is the rate-limiting step. chimia.chresearchgate.net

For less reactive substrates, such as primary alkyl chlorides, modifications to the catalytic system, including the use of a radical initiator like 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ACHN), have been shown to significantly improve turnover numbers. uva.nlsemanticscholar.org The electronic and steric properties of the phosphine ligands also play a role in catalyst activity. While Cp*RuCl(PPh₃)₂ is highly active, related complexes where one triphenylphosphine is replaced by other phosphines, such as trimethylphosphine (B1194731) (PMe₃) or 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), also exhibit excellent catalytic performance. acs.orgresearchgate.net

Table 1: Selected ATRA Reactions Catalyzed by Cp*RuCl(PPh₃)₂ and its Congeners

| Catalyst / Additive | Alkyl Halide | Alkene | Product | Yield / Activity | Ref |

| CpRuCl(PPh₃)₂ | CCl₄ | Styrene | 1,1,1,3-Tetrachloro-3-phenylpropane | TOF >960 h⁻¹ (at RT) | acs.orgresearchgate.net |

| CpRuCl(PPh₃)₂ | CCl₄ | 1-Hexene | 1,1,1,3-Tetrachlorononane | TTO >80,000 | acs.orgresearchgate.net |

| [CpRuCl₂(PPh₃)] / Mg | Ethyl trichloroacetate | Styrene | Ethyl 2,2,4-trichloro-4-phenylbutanoate | Quantitative | chimia.ch |

| [CpRuCl₂(PPh₃)] / ACHN | Ethyl chloroacetate | Styrene | Ethyl 2,4-dichloro-4-phenylbutanoate | TON up to 61 | uva.nlsemanticscholar.org |

| Cp*Ru(PMe₃)(PPh₃)Cl | CCl₄ | Styrene | 1,1,1,3-Tetrachloro-3-phenylpropane | TOF = 933 h⁻¹ (at 60 °C) | acs.org |

Hydrosilylation of Organic Substrates

The complex Cp*RuCl(PPh₃)₂ and its structural relatives are effective catalysts for the hydrosilylation of various unsaturated organic substrates, including aldehydes, ketones, and alkynes. This reaction involves the addition of a silicon-hydride (Si-H) bond across a multiple bond (e.g., C=O, C≡C), providing a versatile route to silyl (B83357) ethers and vinylsilanes, which are valuable intermediates in organic synthesis.

While much of the foundational work has been done with the cyclopentadienyl analogue, [CpRuCl(PPh₃)₂], the principles extend to the pentamethylcyclopentadienyl system. researchgate.net For instance, the reduction of a wide array of aldehydes and ketones to their corresponding silyl ethers proceeds in good to excellent yields using a ruthenium catalyst and a silane (B1218182) like phenylsilane (B129415) (PhSiH₃). researchgate.net The Cp* variant has been specifically employed in the regioselective 1,2-hydrosilylation of N-heteroarenes, such as quinolines, demonstrating moderate to good yields under mild conditions. kaust.edu.sa

The mechanism of ruthenium-catalyzed hydrosilylation is complex and can be substrate and catalyst-dependent. The most commonly cited pathways are the Chalk-Harrod and the modified Chalk-Harrod mechanisms. acs.orgacs.org The Chalk-Harrod mechanism typically involves:

Oxidative addition of the hydrosilane (R₃SiH) to the Ru(II) center to form a Ru(IV) silyl-hydride intermediate.

Insertion of the unsaturated substrate (e.g., alkyne) into the Ru-H bond.

Reductive elimination of the resulting vinylsilane product, regenerating the active catalyst.

The modified Chalk-Harrod mechanism involves the insertion of the substrate into the Ru-Si bond instead of the Ru-H bond. acs.org However, for some ruthenium systems, computational studies have suggested that a σ-bond metathesis mechanism, which avoids the formation of a formal Ru(IV) intermediate, may be the more favorable pathway. acs.orgresearchgate.net

In the realm of alkyne hydrosilylation, ruthenium catalysts are particularly valued for their ability to control regio- and stereoselectivity. researchgate.net Cp*-based ruthenium catalysts, such as [CpRu(MeCN)₃]PF₆, have been shown to be highly effective for the trans-hydrosilylation of internal alkynes, a challenging transformation that yields (E)-vinylsilanes. oup.com The steric bulk of the Cp ligand, compared to the unsubstituted Cp ligand, can play a crucial role in directing the regioselectivity of the addition to terminal alkynes. oup.com This control makes these catalysts powerful tools for the stereodefined synthesis of complex molecules.

Table 2: Selected Hydrosilylation Reactions Catalyzed by Ruthenium Half-Sandwich Complexes

| Catalyst | Substrate | Silane | Product Type | Yield | Ref |

| [CpRuCl(PPh₃)₂] | Aldehydes / Ketones | PhSiH₃ | Silyl Ethers | Good to Excellent | researchgate.net |

| CpRuCl(PPh₃)₂ | Quinolines | Ph₂SiH₂ | 1,2-Dihydrosilylquinoline | Moderate | kaust.edu.sa |

| [CpRu(MeCN)₃]PF₆ | Internal Alkynes | PhMe₂SiH | (E)-Vinylsilane | Good | oup.com |

| RuHCl(CO)(PPh₃)₃ | 1-(trimethylsilyl)-1-buten-3-yne | HSiMePh₂ | Vinylsilane | - | acs.org |

Mechanistic Investigations and Computational Chemistry for Chloro Pentamethylcyclopentadienyl Bis Triphenylphosphine Ruthenium Ii Catalysis

Elucidation of Catalytic Cycles

Detailed mechanistic studies have been conducted to map out the catalytic pathways for reactions mediated by Cp*RuCl(PPh₃)₂. Two of the most well-documented cycles are for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Atom Transfer Radical Addition (ATRA).

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The catalytic cycle for RuAAC, which selectively produces 1,5-disubstituted 1,2,3-triazoles, is distinct from the copper-catalyzed pathway that yields 1,4-isomers. acs.orgresearchgate.net The proposed mechanism, supported by experimental evidence and Density Functional Theory (DFT) calculations, proceeds through the following key steps: acs.org

Ligand Dissociation: The pre-catalyst CpRuCl(PPh₃)₂ first dissociates a triphenylphosphine (B44618) (PPh₃) ligand to generate a coordinatively unsaturated 16-electron active species, [CpRuCl(PPh₃)].

Substrate Coordination: The alkyne substrate coordinates to the ruthenium center.

Oxidative Coupling: The azide (B81097) then coordinates, and the system undergoes an oxidative coupling of the azide and alkyne reactants. This step forms a six-membered ruthenacycle intermediate. acs.org The initial carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. acs.org

Reductive Elimination: The catalytic cycle is completed by the rate-determining reductive elimination of the triazole product, which regenerates the active ruthenium(II) catalyst. acs.org

This mechanism successfully accounts for the observed 1,5-regioselectivity and the ability of the catalyst to engage internal alkynes. acs.orgcore.ac.uk

Atom Transfer Radical Addition (ATRA): In ATRA reactions, such as the Kharasch addition, CpRuCl(PPh₃)₂ or its in situ generated active form initiates a radical process. A mechanistic study of a related system, CpRuCl₂(PPh₃)/Mg, provides insight into the cycle. chimia.ch

Activation: The Ru(II) pre-catalyst, CpRuCl(PPh₃)₂, is activated. In some systems, this involves reduction of a Ru(III) precursor to the active Ru(II) state. chimia.ch The active species is proposed to be a 16-electron complex, [CpRuCl(PPh₃)].

Halogen Abstraction: The Ru(II) complex reacts with an alkyl halide (R-X), typically a polychlorinated compound like CCl₄ or ethyl trichloroacetate, in a reversible halogen atom transfer step. This generates a Ru(III) species, Cp*RuClX(PPh₃), and a carbon-centered radical (•R'). chimia.chresearchgate.net

Radical Addition: The generated radical adds to an alkene (e.g., styrene), forming a new carbon-carbon bond and a new radical adduct.

Halogen Transfer: This new radical then abstracts a halogen atom from the Ru(III) species, regenerating the active Ru(II) catalyst and yielding the final product. chimia.ch Kinetic and spectroscopic analyses support a mechanism where for highly reactive substrates, the catalyst resting state is the Ru(III) species, and the reaction is zero-order with respect to the halogenated compound. nih.govresearchgate.net

Identification and Characterization of Reactive Intermediates (e.g., Carbene, Ylide, Hydride Species)

The identification of transient intermediates is paramount for mechanistic validation. A variety of reactive species have been proposed or characterized in reactions involving Cp*RuCl(PPh₃)₂.

Ruthenacycle Intermediates: In the context of RuAAC, the six-membered ruthenacycle is the key intermediate dictating the reaction's outcome. acs.org DFT calculations have extensively modeled its structure and energetics. acs.orgresearchgate.net While direct isolation from the Cp*RuCl(PPh₃)₂ system is challenging, related ruthenium-triazolide complexes have been characterized by X-ray diffraction, lending strong support to the proposed ruthenacycle structure.

Carbene and Vinylidene Intermediates: Ruthenium vinylidene complexes of the type [CpRuCl(C=CHR)(PPh₃)] are readily formed from the reaction of CpRuCl(PPh₃)₂ with terminal alkynes. researchgate.netcapes.gov.br These species are often precursors to further transformations. For instance, gem-hydrogenation of 1,3-enynes catalyzed by [CpRuCl]₄, a related catalyst, generates ruthenium vinylcarbene intermediates. nih.gov These vinylcarbenes have been characterized by NMR spectroscopy and shown to exist as interconverting η¹- and η³-isomers, with only the η³-form being competent for subsequent C-H insertion reactions. nih.gov While not involving CpRuCl(PPh₃)₂ directly, these studies illustrate the accessibility of carbene intermediates within this class of catalysts. Theoretical studies also suggest that vinyl carbene complexes can be important intermediates in the formation of allenylidene complexes from propargylic alcohols. whiterose.ac.uk

Hydride Species: Ruthenium hydride intermediates are central to catalytic processes like transfer hydrogenation and hydrosilylation. While often catalyzed by related complexes, the generation of hydride species from CpRuCl(PPh₃)₂ precursors is a known process. For example, reaction of the related Ru(III) complex [CpRuCl₂(PR₃)] with NaBH₄ leads to the hydrido derivative CpRuH(CO)(PR₃). acs.org In the hydrosilylation of N-heteroarenes, a proposed mechanism for a related indenylidene catalyst involves the intermediacy of a ruthenium hydride species, [Ru(PPh₃)₂H(3-phenylindenylidene)]. kaust.edu.sa This highlights the potential for CpRuCl(PPh₃)₂ to act as a precursor to catalytically active hydride intermediates under appropriate reaction conditions.

There is limited direct evidence in the searched literature for the characterization of ylide intermediates in catalytic cycles involving Cp*RuCl(PPh₃)₂ specifically, although the term is associated with related phosphine (B1218219) chemistry. whiterose.ac.uk

Role of Ligand Dissociation and Association Processes

The dissociation of a triphenylphosphine (PPh₃) ligand from the 18-electron Cp*RuCl(PPh₃)₂ complex is a critical and often requisite step for catalysis to occur. This process generates a coordinatively unsaturated 16-electron species that can bind to the substrate(s). acs.org

Kinetic studies on the analogous, less sterically hindered complex, CpRu(PPh₃)₂X (where X = Cl, Br, I, N₃, NCO), provide significant insight into this process. The substitution of a PPh₃ ligand by PMePh₂ was found to follow a dissociative or dissociative interchange pathway. rsc.orgresearchgate.net The reaction rates decrease in the presence of added PPh₃, which is consistent with a pre-equilibrium involving ligand dissociation. rsc.orgresearchgate.net The high electron density and steric strain between the two bulky PPh₃ ligands in the parent complex facilitate the ready dissociation of one phosphine ligand. researchgate.net

The nature of the ancillary ligand 'X' also influences the rate of phosphine dissociation. For Cp*Ru(PMe₃)₂X, a systematic investigation showed a marked increase in the rate of phosphine dissociation for better π-donor X ligands, consistent with a dissociative mechanism. rsc.org This underscores the electronic influence on the Ru-P bond strength and, consequently, on the initiation of the catalytic cycle. DFT calculations have further supported a dissociative pathway for these phosphine substitution reactions. rsc.orgresearchgate.net

Density Functional Theory (DFT) Studies in Reaction Mechanisms

DFT calculations have become an indispensable tool for interrogating the mechanisms of reactions catalyzed by Cp*RuCl(PPh₃)₂. These computational studies provide detailed energy profiles and structural information for intermediates and transition states that are often difficult to observe experimentally.

In RuAAC: DFT calculations have supported the proposed oxidative coupling-reductive elimination mechanism. acs.orgresearchgate.net They confirm that the reductive elimination step is the rate-determining step of the catalytic cycle. acs.org Furthermore, calculations have been used to rationalize the observed 1,5-regioselectivity, attributing it to both steric and electronic factors within the ruthenacycle intermediate. researchgate.netorganic-chemistry.org The calculations show that both thermodynamic and kinetic parameters are important, with the stability of the initial Ru-azide-alkyne complex and the ease of subsequent reaction steps determining the product distribution. researchgate.net

In ATRA Reactions: DFT studies on related [Cp*Ru(Cl)₂(PR₃)] systems suggest an open-shell singlet pathway for the radical process. researchgate.netuva.nl These calculations help to explain the selectivity for ATRA products over polymerization by showing that polymerization is kinetically disfavored. researchgate.net

In Phosphine Substitution: For the related CpRu(PPh₃)₂X complexes, DFT calculations support a dissociative or dissociative interchange pathway for ligand exchange, even in cases where negative entropies of activation are observed experimentally. rsc.orgresearchgate.netresearchgate.net

The table below summarizes key findings from representative DFT studies.

| Reaction Type | System Studied (or model) | Key DFT Finding | Reference(s) |

| Azide-Alkyne Cycloaddition | CpRuCl(PiPr₃) + PhC₂H + PhCH₂N₃ | Reductive elimination is the rate-determining step. | acs.org |

| Azide-Alkyne Cycloaddition | RuAAC with various alkynes | Both thermodynamic stability of intermediates and kinetic barriers influence regioselectivity. | researchgate.net |

| Atom Transfer Radical Addition | [CpRu(Cl)₂(PR₃)] | Suggests an open-shell singlet pathway, explaining selectivity for ATRA over polymerization. | researchgate.netuva.nl |

| Phosphine Substitution | CpRu(PPh₃)₂X (X=halide, pseudohalide) | Supports a dissociative or dissociative interchange mechanism. | rsc.orgresearchgate.net |

Kinetic and Thermodynamic Aspects of Catalytic Pathways

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation barriers, and the relative stability of species within a catalytic cycle.

Kinetics: Kinetic studies on the atom transfer radical polymerization (ATRP) of styrene (B11656) catalyzed by CpRuCl(PPh₃)₂ show that the number-average molecular weights of the resulting polymer increase linearly with monomer conversion, which is characteristic of a living polymerization. scielo.br An average initiation efficiency of 0.77 was observed. scielo.br The rate of polymerization with CpRuCl(PPh₃)₂ was found to be higher than with the related complex Cp*RuCl[P(4-CF₃-C₆H₄)₃]₂, consistent with the better electron-donating properties of the PPh₃ ligand. scielo.br

For phosphine substitution in the related CpRu(PPh₃)₂X series, detailed kinetic analyses have been performed. The reactions follow first-order kinetics and the rates are suppressed by the addition of free PPh₃, confirming a dissociative mechanism. rsc.orgresearchgate.net Activation parameters have been determined, as shown in the table below.

Activation Parameters for Phosphine Substitution in CpRu(PPh₃)₂X (X = Cl, Br, I) in CDCl₃ Data for the substitution of PPh₃ by PMePh₂.

| Complex (X) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reference |

| Cl | 110 ± 2 | 16 ± 5 | researchgate.net |

| Br | 113 ± 2 | 21 ± 5 | rsc.orgresearchgate.net |

| I | 135 ± 2 | 102 ± 5 | rsc.orgresearchgate.net |

Note: The data for X=Cl is for the CpRu(PAr₃)₂Cl system where PAr₃ = PPh₃.

Advanced Methodologies and Future Directions in Chloro Pentamethylcyclopentadienyl Bis Triphenylphosphine Ruthenium Ii Research

Strategies for Catalyst Immobilization and Heterogenization

To address challenges associated with homogeneous catalysis, such as catalyst recovery and reuse, significant efforts have been directed towards the immobilization of Cp*RuCl(PPh3)2. These strategies aim to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the practical advantages of the latter.

Support Materials (e.g., Mesoporous Silicates)

Mesoporous silicates, such as MCM-41 and SBA-15, have emerged as promising supports for heterogenizing this compound. Their high surface area, ordered pore structure, and tunable pore size provide an ideal environment for anchoring the catalytic complex.

One approach involves the direct grafting of the ruthenium complex onto the silicate (B1173343) surface. For instance, this compound has been successfully heterogenized on the surface of mesoporous aluminosilicates. researchgate.net Characterization using techniques like H-1 MAS-NMR, elemental analysis, and thermogravimetric analysis-mass spectrometry (TG-MS) confirmed the presence of the complex on the support. researchgate.net Importantly, powder X-ray diffraction (XRD) and N2 adsorption/desorption (BET) analyses showed that the long-range ordering of the support material remained intact after modification. researchgate.net

Another method utilizes a linker to attach the catalyst to the support. Cyclopentadienyl (B1206354) ruthenium phosphane and carbene complexes have been grafted onto the surface of mesoporous SBA-15 molecular sieves via an aminosilane (B1250345) linker. researchgate.net The successful grafting was confirmed by a suite of analytical techniques, including elemental analysis, FT-IR, DRIFTS, TG-MS, and MAS-NMR. researchgate.net This linker-based approach offers a more controlled method for immobilization.

Magnetically separable nanoparticles also serve as an effective support. A ruthenium catalyst immobilized on iron oxide nanoparticles has been developed for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. This magnetic catalyst demonstrated high activity and could be recycled at least five times without significant loss of performance. researchgate.net

Table 1: Immobilization of this compound on Various Support Materials

| Support Material | Immobilization Method | Key Findings | Reference |

| Mesoporous Aluminosilicates | Direct Grafting | Complex successfully heterogenized, support structure retained. | researchgate.net |

| Mesoporous SBA-15 | Aminosilane Linker | Successful grafting confirmed by multiple analytical techniques. | researchgate.net |

| Iron Oxide Nanoparticles | Immobilization on Nanoparticles | Highly active and recyclable catalyst for triazole synthesis. | researchgate.net |

Polymer-Supported and Solvent-Knitted Approaches

Polymer supports offer another versatile platform for the heterogenization of CpRuCl(PPh3)2. A polymer-bound ruthenium(III) catalyst was prepared by reacting RuCl3 with a polystyrene-tethered β-alanine ligand. researchgate.net While not identical to CpRuCl(PPh3)2, this demonstrates the potential of polymer supports for creating recyclable ruthenium catalysts. The development of a commercially available polymer-supported catalyst for the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is an area of ongoing interest. acs.org

Development of Modified and Improved Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) Catalysts

Research is actively pursuing the synthesis of modified this compound catalysts to enhance their performance. By altering the electronic and steric properties of the ligands, scientists can fine-tune the catalyst's activity and selectivity.